molecular formula C12H14O5 B594828 Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 1225553-37-6

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B594828
CAS RN: 1225553-37-6
M. Wt: 238.239
InChI Key: WLSWSBDPGZVKSB-UHFFFAOYSA-N
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Description

“Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound. It is related to the compound “(3,5-Dimethoxyphenyl)acetic acid”, which is a carboxylic acid . The molecular formula of the related compound is C11H14O4 .

Scientific Research Applications

  • Catalysis and Transesterification : À. Pericas, A. Shafir, and A. Vallribera (2008) discussed the use of zinc(II) oxide as an efficient catalyst for the selective transesterification of β-ketoesters, including Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, yielding good to excellent yields (Pericas, Shafir, & Vallribera, 2008).

  • Photochemical Reactions : M. Saito et al. (1998) studied the solvent-dependent photochemical reactions of methyl 3-(2-alkylphenyl)-2,2-dimethyl-3-oxopropanoates, showing different products formed under varying conditions, indicating potential applications in photochemistry and organic synthesis (Saito et al., 1998).

  • Pharmaceutical Applications : A. Kucerovy et al. (1997) detailed the efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • Fullerene Conjugation : S. A. Torosyan et al. (2015) synthesized a conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate, exploring its redox properties for potential applications in materials science (Torosyan et al., 2015).

  • Synthesis of Heterocycles : N. Pokhodylo, V. Matiichuk, and N. D. Obushak (2010) used methyl 3-cyclopropyl-3-oxopropanoate in the synthesis of various heterocycles, demonstrating its utility in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).

  • Chemical Synthesis and Biological Evaluation : Qadeer Ghulam et al. (2007) synthesized and evaluated 3,5-Dimethoxyhomophthalic acid, a compound related to this compound, for its biological properties (Ghulam, Nasim, & Fan, 2007).

  • Cytotoxic Activity of Metal Complexes : A. Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a related compound, and tested their cytotoxic activities as potential CDK8 kinase inhibitors (Aboelmagd et al., 2021).

Safety and Hazards

The safety data sheet for the related compound “(3,5-Dimethoxyphenyl)acetic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSWSBDPGZVKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724407
Record name Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225553-37-6
Record name Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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